Manganese octanoate

Description

Overview of Research Significance and Versatility in Chemical Science

The significance of manganese octanoate (B1194180) in chemical science stems from its multifaceted applications, primarily as a catalyst and a drying agent. chemelynesppecialities.comisatis.net Its effectiveness is rooted in its chemical properties, including thermal stability and solubility in organic solvents, which make it adaptable to diverse reaction conditions. chemelynesppecialities.com

In the polymer industry, manganese octanoate is extensively researched and utilized as a catalyst in the polymerization of olefins like polyethylene (B3416737) and polypropylene (B1209903). chemelynesppecialities.com It plays a crucial role in controlling the molecular weight and structure of polymers, thereby influencing their final mechanical and thermal properties. chemelynesppecialities.com

Another major area of its application is in the paints and coatings industry, where it functions as a siccative, or drying agent. notionalspc.com It accelerates the oxidative cross-linking and polymerization of oils and resins in oil-based paints, varnishes, and inks, leading to faster curing and the formation of a hard, durable film. chemelynesppecialities.comisatis.netspecialchem.com It is considered a primary drier that facilitates both surface and deep drying of the coating film. isatis.net

The versatility of this compound extends to other industrial applications. It is used as an additive in fuels and lubricants to optimize combustion and enhance efficiency. chemelynesppecialities.com Furthermore, it serves as an intermediate in the synthesis of other manganese compounds and exhibits fungicidal properties in certain applications. ontosight.ai The compound's ability to act as an oxidative catalyst is also harnessed in various organic synthesis reactions. specialchem.com

| Property | Description | Primary Application |

|---|---|---|

| Catalytic Activity | Accelerates chemical reactions, notably polymerization and oxidation. chemelynesppecialities.com | Polymer synthesis (e.g., polyethylene, polypropylene). chemelynesppecialities.com |

| Drying Agent (Siccative) | Promotes oxidative polymerization in coatings, leading to faster drying times. isatis.netnotionalspc.com | Paints, varnishes, and printing inks. chemicalbook.comchemdad.com |

| Thermal Stability | Maintains structural integrity and reactivity at elevated temperatures. chemelynesppecialities.com | Industrial processes requiring heat. chemelynesppecialities.com |

| Solubility | Soluble in various organic solvents. chemelynesppecialities.comisatis.net | Enhances versatility in different chemical formulations. chemelynesppecialities.com |

| Fungicidal Properties | Exhibits activity against certain fungi. ontosight.ai | Specialized agricultural and material preservation uses. ontosight.ai |

Historical Context of Research Trajectories for Organomanganese Compounds

The field of organomanganese chemistry dates back to 1937, with the first reported synthesis of phenylmanganese iodide and diphenylmanganese by Gilman and Bailee. wikipedia.orgwiley-vch.de For many decades following this discovery, research into organomanganese compounds remained a largely fundamental area of academic inquiry, with only sporadic applications in organic synthesis. wiley-vch.de Much of the foundational understanding of reactions like migratory insertion was developed through studies on manganese carbonyl complexes. mdpi.com

A significant shift occurred in the late 1970s, when Mn(II) σ-complexes began to be recognized as valuable tools for organic synthesis, acting as soft and chemoselective nucleophilic reagents. wiley-vch.de The reactivity of organomanganese compounds is often compared to that of organomagnesium (Grignard) and organozinc reagents, filling a niche due to the highly ionic character of the Mn(II)-carbon bond. wikipedia.orgrsc.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6819-13-2 |

|---|---|

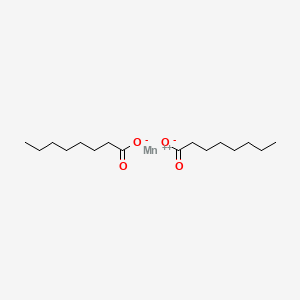

Molecular Formula |

C16H30MnO4 |

Molecular Weight |

341.34 g/mol |

IUPAC Name |

manganese(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

SGLXWMAOOWXVAM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Manganese Octanoate

Controlled Synthesis Approaches for Manganese Octanoate (B1194180) Derivatives

The synthesis of manganese octanoate derivatives can be achieved through various methods, often involving the reaction of a manganese salt with an octanoate source. For instance, manganese(II) nitrate (B79036) can be reacted with sodium octanoate and 2-aminobenzonitrile (B23959) in a methanol (B129727) and ethanol (B145695) solvent system, followed by microwave irradiation to yield a pale yellow manganese complex. ijpsr.com Another approach involves the reaction of 2-ethylhexanoic acid with manganous hydroxide (B78521) to form manganese 2-ethylhexanoate (B8288628), which is then typically dissolved in a petroleum solvent. chemicalbook.com These methods allow for the creation of this compound-based complexes with tailored properties for specific applications.

Role of this compound as a Precursor in Advanced Material Synthesis

This compound serves as a critical precursor in the synthesis of various advanced nanomaterials due to its solubility in organic solvents and its ability to decompose cleanly at elevated temperatures, yielding manganese ions or oxides. acs.orgamericanelements.com

Precursor for Mn-Doped Cerium Oxide Nanoparticles

This compound is a key ingredient in the synthesis of manganese-doped cerium oxide (Mn-CeO₂) nanoparticles, materials with significant potential in catalysis and energy storage. acs.orgresearchgate.net

A continuous-flow hydrothermal synthesis system is an effective method for producing ultrasmall Mn-CeO₂ nanoparticles. acs.orgresearchgate.net In this process, a precursor solution containing this compound, cerium octanoate, and a modifier like octanoic acid in a solvent such as benzene (B151609) is rapidly mixed with superheated water in a micromixer. acs.orgresearchgate.net This rapid heating and subsequent fast quenching of the reaction allow for the synthesis of nanoparticles with average crystallite sizes under 5 nm. acs.orgresearchgate.net The use of a continuous-flow system offers precise control over reaction parameters like temperature, flow rate, and residence time, enabling the reproducible synthesis of nanoparticles with specific compositions and local structures. acs.orgresearchgate.net

The concentration of precursors and the presence of modifiers play a crucial role in controlling the facet and size of the resulting Mn-CeO₂ nanoparticles. Octanoic acid is often used as a modifier to better control nanoparticle morphology. acs.orgresearchgate.net The concentration of the modifier can influence the reaction rate and subsequent particle growth. acs.org For instance, a low concentration of octanoic acid can lead to almost complete conversion of the precursor and faster particle growth. acs.orgresearchgate.net By adjusting the precursor and modifier concentrations, as well as other synthesis parameters, it is possible to control the nanoparticle size and the uniform dispersion of manganese within the ceria lattice. acs.orgacs.orgresearchgate.net

Precursor for Manganese Oxide Nanoparticles

This compound is also utilized as a precursor for the synthesis of manganese oxide (MnOx) nanoparticles. acs.org In a batch synthesis approach, this compound, octanoic acid, and water are heated in a reactor to produce MnOx nanoparticles. acs.org Different phases of manganese oxide nanoparticles, such as MnO, Mn₂O₃, and Mn₃O₄, can be synthesized by controlling the decomposition conditions of manganese-containing precursors. rsc.orgrsc.org These manganese oxide nanoparticles have various applications, including in catalysis and as electrode materials for supercapacitors. rsc.orgnih.gov

Interactive Data Tables

Table 1: Synthesis Parameters for Mn-CeO₂ Nanoparticles

| Parameter | Value/Range | Reference |

| Synthesis Method | Continuous-Flow Hydrothermal | acs.orgresearchgate.net |

| Manganese Precursor | This compound | acs.orgresearchgate.net |

| Cerium Precursor | Cerium Octanoate | acs.org |

| Modifier | Octanoic Acid | acs.orgresearchgate.net |

| Solvent | Benzene | acs.orgresearchgate.net |

| Temperature | 300 - 395 °C | acs.org |

| Pressure | 23 MPa | acs.org |

| Average Crystallite Size | < 5 nm | acs.orgresearchgate.net |

Table 2: Influence of Synthesis Conditions on Mn-CeO₂ Nanoparticle Properties

| Synthesis Condition | Effect | Reference |

| Increased Mn Concentration | Increased High-Temperature OSC | acs.org |

| Mn(II) Lattice Substitution | Enhanced Low-Temperature OSC | acs.org |

| Continuous-Flow vs. Batch | Higher Mn utilization in flow method | acs.org |

| Higher Flow Rate | Higher High-Temperature OSC | acs.org |

| Supercritical Conditions (395°C) | Higher Mn incorporation and OSC | acs.org |

Precursor for Doped Semiconductor Nanocrystals (e.g., Mn-Doped AgInS2/ZnS Core/Shell Nanocrystals)chemelynesppecialities.com

This compound serves as a critical manganese precursor for the synthesis of doped semiconductor nanocrystals, which are materials of significant interest due to their unique optical and electronic properties. The process of "doping" involves intentionally introducing impurities—in this case, manganese (Mn)—into a semiconductor nanocrystal to alter its properties. This compound is valued in this process for its solubility in organic solvents commonly used in colloidal synthesis and for its ability to decompose at controlled temperatures to release manganese ions for incorporation into the host nanocrystal lattice.

A notable application of this compound is in the synthesis of manganese-doped silver indium sulfide (B99878)/zinc sulfide (Mn-Doped AgInS2/ZnS) core/shell nanocrystals. mdpi.com These materials are investigated for their photoluminescent (PL) properties, particularly for applications in lighting and displays. In the synthesis of these core/shell structures, the AgInS2 core is first synthesized, followed by the growth of a ZnS shell. Manganese doping is incorporated during the shell formation stage.

Research has explored the efficacy of different manganese precursors for this doping process, including manganese(II) octanoate, manganese(II) acetate (B1210297), and manganese(II) stearate (B1226849). mdpi.com While all these precursors can successfully introduce Mn dopants and lead to nanocrystals with similar PL spectral shapes, the choice of precursor has been found to influence the photoluminescence quantum yield (PL-QY). mdpi.com

The incorporation of manganese as a dopant into AgInS2/ZnS core/shell nanocrystals fundamentally alters their photoluminescent characteristics. Undoped AgInS2/ZnS core/shell nanocrystals typically exhibit a single PL peak. mdpi.comnih.gov However, upon successful doping with manganese, a remarkable change occurs: the emergence of dual photoluminescent peaks. mdpi.comnih.gov This is attributed to the creation of new energy pathways within the nanocrystal. The resulting dual emission consists of a peak from the AgInS2/ZnS host (green PL) and a distinct second peak from the Mn dopants (orange PL). mdpi.comnih.gov

The research findings below illustrate the impact of Mn-doping on the photoluminescent properties of AgInS2/ZnS nanocrystals.

Table 1: Photoluminescent Properties of AgInS2/ZnS Nanocrystals Before and After Mn-Doping

| Nanocrystal Type | Number of PL Peaks | Peak Wavelength(s) | Emission Color(s) | Initial PL Quantum Yield (PL-QY) |

|---|---|---|---|---|

| AgInS2/ZnS Core/Shell | Single | ~530 nm | Green | Not specified |

The utility of this compound as a precursor extends to other types of doped nanocrystals as well. For instance, it has been used in the hydrothermal synthesis of ultrasmall Mn-doped cerium oxide (CeO2) nanoparticles. acs.orgresearchgate.net In these syntheses, this compound, along with a cerium precursor, is used in a high-temperature reaction to produce Mn-CeO2 nanoparticles with high oxygen storage capacity. acs.orgresearchgate.net This further demonstrates the versatility of this compound in the controlled synthesis of functional doped nanomaterials.

The table below summarizes a comparative study on manganese precursors for the synthesis of Mn-doped AgInS2/ZnS nanocrystals.

Table 2: Comparison of Manganese Precursors for AIS/ZnS:Mn Core/Shell Nanocrystal Synthesis

| Mn Precursor | Resulting PL-QY Trend |

|---|---|

| Manganese(II) acetate (MnAc2) | Highest PL-QY |

| Manganese(II) octanoate (MnOc2) | Intermediate PL-QY |

| Manganese(II) stearate (MnSt2) | Lower PL-QY |

Data derived from a preliminary experiment comparing the effectiveness of different Mn precursors. mdpi.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Manganese(II) octanoate |

| Silver indium sulfide (AgInS2) |

| Zinc sulfide (ZnS) |

| Manganese(II) acetate |

| Manganese(II) stearate |

Catalytic Applications and Mechanistic Investigations

Polymerization Catalysis

Manganese octanoate (B1194180) plays a crucial role as a catalyst in the synthesis of a variety of polymers. Its effectiveness is particularly notable in the polymerization of polyolefins and in the formulation of adhesives and sealants.

Role in Polyethylene (B3416737) and Polypropylene (B1209903) Polymerization

Manganese octanoate is utilized in the polymerization of polyethylene and polypropylene, two of the world's most widely produced plastics. chemelynesppecialities.com While Ziegler-Natta and metallocene catalysts are more common for large-scale production of these polymers, manganese-based catalysts offer alternative routes and specific advantages. The catalytic activity of manganese compounds in olefin polymerization is an area of ongoing research, with studies exploring their potential to influence polymer properties. The polymerization process with such catalysts typically follows a coordination-insertion mechanism, where the monomer coordinates to the manganese center and is subsequently inserted into the growing polymer chain. rsc.org

The general mechanism for transition metal-catalyzed olefin polymerization can be summarized in the following steps:

Activation: The this compound catalyst is activated, often by a co-catalyst, to form an active catalytic species with a vacant coordination site.

Coordination: An olefin monomer molecule coordinates to the active manganese center.

Insertion: The coordinated monomer is inserted into the bond between the manganese and the growing polymer chain.

Chain Propagation: The process of coordination and insertion repeats, leading to the growth of the polymer chain.

Chain Termination: The growth of the polymer chain is terminated through various mechanisms, such as β-hydride elimination or chain transfer to a co-catalyst or monomer.

Influence on Molecular Weight and Polymer Structure Control

The use of this compound as a catalyst can influence the molecular weight and structural characteristics of the resulting polyethylene and polypropylene. chemelynesppecialities.com The molecular weight and its distribution (MWD) are critical parameters that determine the mechanical and processing properties of polymers. Catalysts play a pivotal role in controlling these attributes. For instance, the relative rates of chain propagation and chain termination reactions, which are influenced by the catalyst, directly impact the final molecular weight of the polymer. A higher rate of propagation relative to termination leads to higher molecular weight polymers.

The structure of the catalyst can also affect the stereochemistry of polypropylene, leading to isotactic, syndiotactic, or atactic forms. revistapolimeros.org.br The tacticity, or the spatial arrangement of the methyl groups along the polymer chain, significantly affects the polymer's crystallinity and, consequently, its physical properties such as melting point, stiffness, and clarity. iosrjournals.orgresearchgate.net While specific research detailing the precise control of polypropylene tacticity using this compound is not extensively published, the principle that the ligand environment of the metal catalyst dictates stereocontrol is well-established in polymer chemistry.

Table 1: Influence of Catalyst Type on Polypropylene Properties

| Catalyst Type | Typical Molecular Weight Distribution (Mw/Mn) | Predominant Tacticity | Key Properties |

| Conventional Ziegler-Natta | 3-6 (Broad) | Isotactic | Good stiffness and tensile strength |

| Metallocene | ~2.0 (Narrow) | Can be tailored (Isotactic, Syndiotactic) | Increased rigidity, transparency, and impact strength iosrjournals.org |

| Manganese-based (General) | Varies with catalyst design | Can be influenced by ligand structure | Potential for unique polymer architectures |

Catalysis in Adhesive and Sealant Polymerization Reactions

This compound is also employed in the manufacturing of adhesives and sealants, where it facilitates the polymerization reactions that lead to the formation of strong and durable bonds. chemelynesppecialities.com In these applications, it often acts as a curing agent or accelerator. For instance, in polysulfide sealants, manganese compounds, particularly manganese dioxide, are widely used as oxidizing agents to cure the liquid polysulfide polymer. researchgate.netresearchgate.netlabicom.cz The curing process involves the oxidation of the terminal thiol groups (-SH) of the polysulfide prepolymer to form disulfide bonds (-S-S-), which creates a cross-linked, elastomeric network. While manganese dioxide is the more common agent, other manganese compounds can also participate in such oxidative curing reactions.

The general curing reaction for polysulfide sealants is as follows:

2 R-SH + [O] → R-S-S-R + H₂O (where R represents the polysulfide polymer backbone and [O] is the oxidizing agent)

The rate of this curing reaction can be influenced by the specific manganese compound used, its particle size, and the presence of accelerators. google.com

Application as Polymerization Aids for Plastics

In the broader context of plastics manufacturing, certain additives are used as processing or polymerization aids to improve the efficiency and quality of the production process. These aids can enhance the flow properties of the molten plastic, reduce friction, and prevent defects. researchgate.net While the term "polymerization aid" can sometimes be used interchangeably with "catalyst" or "initiator," it can also refer to substances that modify the polymerization environment or the properties of the resulting polymer. This compound can function in this capacity, contributing to a more controlled and efficient polymerization process.

Oxidation Catalysis

The variable oxidation states of manganese make its compounds, including this compound, effective catalysts for a variety of oxidation reactions.

General Applications in Chemical Reactions Requiring Oxidative Processes

This compound acts as an oxidative catalyst in numerous chemical reactions. nih.govrsc.org Its catalytic activity stems from the ability of the manganese ion to cycle between different oxidation states (e.g., Mn(II), Mn(III), Mn(IV)), thereby facilitating the transfer of electrons in redox reactions. nih.gov This property is harnessed in various industrial processes, including the synthesis of fine chemicals and the drying of paints and varnishes, where it accelerates the oxidative cross-linking of oils.

Manganese-based catalysts are known to be effective in the oxidation of a wide range of organic substrates, including alcohols, alkanes, and alkenes. daneshyari.comresearchgate.netmdpi.comresearchgate.net For example, manganese complexes have been shown to catalyze the oxidation of secondary alcohols to ketones with high efficiency. researchgate.net In these reactions, the manganese catalyst, often in the presence of a co-oxidant like hydrogen peroxide, facilitates the removal of hydrogen from the alcohol to form the corresponding carbonyl compound.

The versatility of manganese catalysts is a subject of extensive research, with ongoing efforts to develop more selective and efficient catalytic systems for a variety of oxidative transformations. nih.govnih.gov

Catalytic Oxidation of Hydrocarbons and Volatile Organic Compounds (VOCs)

The catalytic oxidation of hydrocarbons and volatile organic compounds (VOCs) is a critical process for environmental remediation. Manganese oxides, in various forms, have demonstrated significant potential as catalysts in these reactions due to their variable oxidation states and structural diversity.

Evaluation of Manganese Oxide Octahedral Molecular Sieves for CO and C3H6 Oxidation

Manganese oxide octahedral molecular sieves (OMS) with different tunnel structures have been investigated for their catalytic activity in the oxidation of carbon monoxide (CO) and propene (C3H6), which are common components of diesel exhaust. frontiersin.orgresearchgate.net Three types of crystalline manganese oxides with varying tunnel sizes, namely MnO(1 × 1) (pyrolusite), MnO(2 × 2) (cryptomelane), and MnO(3 × 3) (todorokite), were prepared and their performance in the complete oxidation of these pollutants was evaluated. frontiersin.orgresearchgate.net

Research findings indicate that the tunnel structure of the manganese oxide plays a crucial role in its catalytic performance. frontiersin.orgresearchgate.net Among the tested materials, MnO(3 × 3) exhibited the highest catalytic activity for the oxidation of C3H6. frontiersin.org It achieved 50% conversion of C3H6 at approximately 110°C and complete oxidation at around 170°C. frontiersin.org In contrast, for CO oxidation, MnO(2 × 2) demonstrated superior performance, reaching 90% conversion at about 140°C. The catalytic activity was found to be influenced by a combination of factors including the specific surface area and the redox properties of the material. frontiersin.org The unique tunnel structure, higher specific surface area, and enhanced redox capabilities of MnO(3 × 3) are believed to contribute to its superior performance in C3H6 oxidation. frontiersin.org

| Catalyst | Pollutant | T50 (°C) | T90 (°C) |

|---|---|---|---|

| MnO(1 × 1) | CO | ~160 | ~200 |

| MnO(2 × 2) | CO | ~120 | ~140 |

| MnO(3 × 3) | CO | ~130 | ~160 |

| MnO(1 × 1) | C3H6 | ~140 | ~200 |

| MnO(2 × 2) | C3H6 | ~130 | ~180 |

| MnO(3 × 3) | C3H6 | ~110 | ~170 |

Structure-Activity Relationships in Manganese Oxide Catalysts for Benzene (B151609) and 1,2-Dichloroethane (B1671644) Oxidation

The structure of manganese oxide catalysts significantly influences their activity in the oxidation of VOCs such as benzene and 1,2-dichloroethane. mdpi.comresearchgate.net Studies on different phases of manganese oxide, including γ-MnO2, Mn2O3, and Mn3O4, have revealed a clear correlation between the catalyst's structure and its oxidative performance. mdpi.comresearchgate.net

It was found that γ-MnO2 exhibited the highest catalytic activity for both benzene and 1,2-dichloroethane oxidation, followed by Mn2O3 and then Mn3O4. mdpi.comresearchgate.net The superior performance of γ-MnO2 is attributed to its larger specific surface area, abundance of surface oxygen species, and excellent low-temperature reducibility. mdpi.comresearchgate.net For instance, γ-MnO2 can achieve complete conversion of benzene at a temperature of 200°C. mdpi.com In the case of 1,2-dichloroethane oxidation, the complete conversion temperatures are generally higher, below 400°C for the manganese oxide catalysts tested. mdpi.com However, a challenge in the oxidation of chlorinated VOCs is the potential for catalyst deactivation due to chlorination of the catalyst surface. mdpi.comresearchgate.net It has been observed that higher reaction temperatures can help in the removal of chlorine species, although some irreversible changes to the catalyst interface may occur. mdpi.comresearchgate.net

| Catalyst | T50 (°C) | T90 (°C) |

|---|---|---|

| γ-MnO2 | 165 | 185 |

| Mn2O3 | 190 | 215 |

| Mn3O4 | 220 | 250 |

Elucidation of the Mars-van Krevelen Mechanism in Manganese Oxide Oxidation

The Mars-van Krevelen mechanism is a widely accepted model for describing the redox processes that occur on the surface of metal oxide catalysts during oxidation reactions. This mechanism involves a two-step process: first, the reactant is oxidized by lattice oxygen from the catalyst, leading to a reduced state of the catalyst. In the second step, the reduced catalyst is re-oxidized by gas-phase oxygen, regenerating the active sites for the next catalytic cycle.

In the context of manganese oxide catalyzed oxidations, this mechanism is particularly relevant. researchgate.netacs.org For example, in the catalytic combustion of benzene over a NiMnO3/CeO2/Cordierite catalyst, the Mars-van Krevelen kinetic model provided a better fit for the experimental data compared to a Power-Law model. researchgate.net This suggests that the reaction proceeds through the reduction of the manganese oxide surface by benzene, followed by its re-oxidation. researchgate.net The reducibility and oxygen mobility of the manganese oxide are critical properties that influence the reaction rate and selectivity under this mechanism. Isotopic studies involving 18O2 have further confirmed the involvement of lattice oxygen in CO oxidation over manganese oxide-based catalysts, providing direct evidence for the Mars-van Krevelen pathway. acs.org

Mechanisms of Oxygen Reduction Kinetics Catalyzed by Manganese Oxides

Manganese oxides are also prominent catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. mit.edumit.edu The efficiency of this reaction is limited by its sluggish kinetics, and manganese oxides offer a promising alternative to more expensive precious metal catalysts. mit.edumit.edu The catalytic activity of manganese oxides in the ORR is influenced by several factors, including the crystal structure and the oxidation state of manganese. researchgate.net

Hydrogenation and Reduction Catalysis

Beyond oxidation reactions, manganese-based catalysts are emerging as effective mediators for hydrogenation and reduction processes, offering a more sustainable alternative to precious metal catalysts.

Manganese-Catalyzed Reduction of Esters to Alcohols with Silanes

The reduction of esters to alcohols is a fundamental transformation in organic synthesis. Traditionally, this has been achieved using stoichiometric amounts of strong reducing agents. unl.pt However, catalytic methods using hydrosilylation offer a milder and more environmentally friendly approach. unl.pt Manganese complexes have shown significant promise in catalyzing the hydrosilylation of esters to alcohols. unl.ptnih.gov

For instance, a manganese tricarbonyl complex, [Mn(bis-NHC)(CO)3Br], has been demonstrated as an active pre-catalyst for the reduction of a variety of esters using silanes like phenylsilane (B129415) and polymethylhydrosiloxane (B1170920) (PMHS). unl.pt This manganese-catalyzed system allows for the efficient conversion of esters to their corresponding alcohols in good to excellent yields. unl.pt Another example is the use of the commercially available manganese carbonyl complex [MnBr(CO)5], which can catalyze the reduction of a wide range of carboxylic acids to alcohols via hydrosilylation with phenylsilane. nih.govacs.org Mechanistic studies suggest that these reactions may proceed through the formation of silyl (B83357) ester intermediates and the generation of a coordinatively unsaturated Mn(I) complex as the active catalytic species. nih.govacs.org

| Silane | Conversion (%) |

|---|---|

| PhSiH3 | 95 |

| Ph2SiH2 | inactive |

| PMHS | 88 |

| TMDS | inactive |

Manganese-Catalyzed Dehydrogenative Silylation of Alkenes

An additive-free, manganese(I)-catalyzed dehydrogenative silylation of terminal alkenes has been developed, efficiently converting aromatic and aliphatic alkenes into E-vinylsilanes and allylsilanes, respectively, at room temperature. acs.orgnih.gov The most effective precatalyst is a bench-stable alkyl bisphosphine Mn(I) complex, fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]. acs.orgnih.gov The catalytic process is initiated by the migratory insertion of a CO ligand into the Mn–alkyl bond. This step forms an acyl intermediate that undergoes rapid Si–H bond cleavage with the silane, generating the active 16e⁻ Mn(I) silyl catalyst, [Mn(dippe)(CO)₂(SiR₃)], along with butanal. acs.orgnih.gov

Detailed mechanistic studies have revealed that the manganese-catalyzed dehydrogenative silylation of alkenes operates through two parallel inner-sphere reaction pathways. acs.orgnih.govbohrium.comfigshare.comnih.gov

Acceptorless Pathway : This pathway involves the release of dihydrogen (H₂) as the sole byproduct. acs.orgnih.gov

Sacrificial Hydrogen Acceptor Pathway : This pathway requires an alkene molecule to act as a sacrificial hydrogen acceptor. acs.orgnih.gov

The operation of these two parallel cycles explains why, in many cases, the ratio of the silylated product (vinylsilane or allylsilane) to the hydrogenated byproduct (alkane) approaches 2:1. acs.org

A combination of advanced analytical and computational techniques has been employed to provide deep insights into the reaction mechanism. acs.orgnih.gov These mechanistic probes are crucial for identifying intermediates and validating the proposed parallel pathways. acs.org

Table 2: Mechanistic Probes in Dehydrogenative Silylation Studies Based on findings from mechanistic investigations. acs.orgnih.gov

| Mechanistic Probe | Purpose and Key Findings |

| In situ NMR Spectroscopy | Allowed for the real-time observation of the reaction, revealing the formation of key intermediates. acs.orgnih.gov |

| Deuterium Labeling Experiments | Used to trace the movement of hydrogen atoms. For example, using styrene-d8 (B127050) as the substrate resulted in a high degree of hydrogen incorporation into the ethylbenzene (B125841) byproduct, confirming the role of the alkene as a hydrogen acceptor. acs.org |

| Density Functional Theory (DFT) | Computational calculations were used to model the reaction pathways, calculate the free energy profiles of the two parallel catalytic cycles, and support the experimental findings. acs.orgnih.gov |

Drying Catalysis in Coatings and Resins

Manganese octoate is widely used as a highly efficient metal-based drier in the paints and coatings industry, particularly for alkyd and oil-modified resin systems. chemelynesppecialities.comindiamart.com Its primary function is to act as an oxidation catalyst, accelerating the cross-linking of unsaturated fatty acids in drying oils or alkyd resins upon exposure to atmospheric oxygen. indiamart.com This process, known as oxidative drying, is essential for the formation of a durable and stable coating film. chemelynesppecialities.comindiamart.com

Manganese octoate is recognized for promoting both surface and through drying, making it a versatile component in coating formulations. indiamart.comumicore.com It is often used in combination with primary driers, such as cobalt octoate, and auxiliary driers, like those based on calcium or zinc, to achieve a balanced and optimal curing of the film from the surface to the substrate. indiamart.comszkimya.com Due to its dark color, it is more commonly used in dark or black colored paints. szkimya.com In certain applications, especially at higher temperatures, manganese driers can serve as effective replacements for traditional cobalt-based carboxylates, offering an alternative in formulations where cobalt use is a concern. umicore.comszkimya.com

Acceleration of Oxidative Drying in Alkyd Paints, Varnishes, and Inks

This compound is a highly effective catalyst, known as a siccative or drier, used to accelerate the curing process in oil-based coatings like alkyd paints, varnishes, and inks. chemelynesppecialities.comnotionalspc.com The drying of these coatings is a complex process that involves not just the physical evaporation of a solvent, but also a chemical transformation known as oxidative cross-linking or autoxidation. mdpi.comuniversiteitleiden.nl Without a catalyst, this chemical drying process would be impractically slow, taking over 24 hours for a paint film to harden. universiteitleiden.nl

This compound functions as a primary drier, actively promoting the oxidation and polymerization of the unsaturated fatty acid chains within the alkyd resin binder. mdpi.comdesirechemicals.comumicore.com It performs both surface and deep-drying activities, helping to form a uniformly cured film. isatis.net This catalytic action is crucial for developing a hard, tough, and durable finish. specialchem.com While historically cobalt-based driers were predominant, concerns over their potential carcinogenicity have driven the development and adoption of alternatives, with manganese-based catalysts like this compound being a leading replacement. mdpi.commdpi.comsemanticscholar.orgresearchgate.net It is often used in combination with other metal carboxylates (secondary driers) to achieve a balanced drying profile and prevent film defects like wrinkling. desirechemicals.comisatis.net In some applications, particularly at higher temperatures or in baked finishes, this compound can be used as the sole drier. umicore.comisatis.net

The introduction of this compound into a coating formulation significantly reduces the time required for the film to become tack-free and fully cured, a critical factor for industrial, automotive, and commercial applications. notionalspc.com Its strong oxidizing nature and ability to promote polymerization make it a more potent drier than some other metals. desirechemicals.com

Elucidation of Free-Radical Chain Mechanism of Autoxidation

The catalytic effect of this compound in the drying of alkyd coatings is rooted in a free-radical chain mechanism involving the reaction of atmospheric oxygen with the polyunsaturated fatty acid moieties of the alkyd resin. universiteitleiden.nlresearchgate.net This process, known as autoxidation, transforms the liquid paint into a solid, cross-linked polymer network. researchgate.net The mechanism can be broken down into three fundamental stages: initiation, propagation, and termination. researchgate.net

Initiation: The process begins after an initial induction period where natural antioxidants in the resin are consumed. universiteitleiden.nl The manganese catalyst, cycling between its Mn(II) and Mn(III) oxidation states, plays a crucial role in initiating the radical chain reaction. It facilitates the decomposition of pre-existing hydroperoxides (ROOH) within the alkyd resin. mdpi.com This decomposition generates highly reactive free radicals, such as alkoxy (RO•) and peroxy (ROO•) radicals. mdpi.comuniversiteitleiden.nl These initial radicals are key to starting the curing process. mdpi.com

Mn(II) + ROOH → Mn(III) + RO• + OH⁻

Mn(III) + ROOH → Mn(II) + ROO• + H⁺

Propagation: The radicals generated during initiation then attack the unsaturated fatty acid chains (RH) of the alkyd binder. They abstract a hydrogen atom from a bis-allylic position, which is particularly susceptible to abstraction, forming an alkyl radical (R•). universiteitleiden.nlmdpi.com This alkyl radical reacts almost instantaneously with atmospheric oxygen (O₂) to form a peroxyl radical (ROO•). mdpi.com This new peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid chain, propagating the chain reaction and forming a new hydroperoxide (ROOH) and another alkyl radical (R•). mdpi.com This cycle repeats, leading to a rapid increase in hydroperoxide concentration within the film. universiteitleiden.nl

RO• (or ROO•) + RH → ROH (or ROOH) + R•

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination: The chain reactions eventually cease when two free radicals react with each other, forming stable, non-radical products. universiteitleiden.nl These termination reactions are what create the cross-linked polymer network that constitutes the dry paint film. This can happen through the combination of various radical species, such as two peroxyl radicals or an alkyl and a peroxyl radical, forming C-C, C-O-C (ether), or C-O-O-C (peroxide) linkages between the alkyd polymer chains. universiteitleiden.nl

The formation of hydroperoxides is a central part of the autoxidation process. universiteitleiden.nl During the propagation stage, the reaction of peroxyl radicals with the alkyd resin leads to a build-up of these hydroperoxide species. universiteitleiden.nl The stability of these hydroperoxides is limited, and their decomposition is the primary source of the free radicals that drive the entire drying process. universiteitleiden.nlresearchgate.net

This compound is a potent catalyst for this decomposition. researchgate.net The manganese ion interacts with the hydroperoxide, breaking the weak oxygen-oxygen bond and generating new radicals. mdpi.com This catalytic decomposition is significantly faster than the uncatalyzed thermal decomposition of hydroperoxides, which is why manganese driers are so effective. proakademia.eu The decomposition can proceed via two main pathways, generating either alkoxy and hydroxyl radicals or peroxyl radicals, depending on the oxidation state of the manganese ion. mdpi.commdpi.com These newly formed radicals then re-enter the propagation cycle, ensuring the continuation of the autoxidation process until a solid film is formed. mdpi.com

The ultimate goal of the drying process is the formation of a solid, durable film through the creation of a three-dimensional polymer network. researchgate.net This network is built through cross-linking reactions, which are primarily the termination steps of the free-radical chain reaction. universiteitleiden.nl When radicals combine, they form covalent bonds between different alkyd polymer chains. google.com

The primary mechanisms for cross-linking involve:

Radical Combination: Two alkyl radicals (R•) can combine to form a C-C bond. An alkyl radical and an alkoxyl radical (RO•) can form an ether linkage (R-O-R). Two peroxyl radicals (ROO•) can also combine, leading to various products including non-radical species and alkoxyl radicals that can further react. universiteitleiden.nl

Polymerization: The radicals can also add across the double bonds present in the unsaturated fatty acid chains, initiating a polymerization process that further increases the molecular weight and network density of the film.

These cross-linking reactions increase the molecular weight of the alkyd resin, causing the material to transition from a liquid to a gel and finally to a hard, solid film. universiteitleiden.nl The density and nature of these cross-links determine the final physical properties of the coating, such as its hardness, flexibility, and chemical resistance. paint.org

Role in Rubber and Synthetic Polymer Curing Processes

Beyond its primary application in coatings, this compound and related manganese compounds serve as catalysts in the curing and polymerization of various polymers and rubbers. chemelynesppecialities.com In the polymer industry, manganese catalysts can be used in polymerization reactions to help control the molecular weight and structure of polymers like polyethylene and polypropylene. chemelynesppecialities.com

In the context of rubber curing (vulcanization), manganese compounds can act as part of the curative system. For instance, manganese acetylacetonate (B107027), a compound related to this compound, has been explored as a component in curing systems for chloroprene (B89495) rubber, offering an alternative to traditional zinc oxide systems. nih.gov These systems often work through different mechanisms than the oxidative drying of paints, sometimes involving reactions like the Heck reaction to form cross-links. nih.gov The catalytic activity of the manganese center facilitates the formation of the cross-linked network necessary to impart the desired elasticity and durability to the rubber. denauast.ir While sulfur-based vulcanization is most common, metal-based systems offer alternative pathways for curing specialty elastomers. denauast.ir

Influence of Ligand Design on Catalytic Activity in Drying Systems

The catalytic efficacy of a manganese-based drier is not solely dependent on the manganese ion itself but is profoundly influenced by the organic ligand to which it is bound—in this case, the octanoate (or more specifically, 2-ethylhexanoate) anion. mdpi.comdurachem.com Research has shown that modifying the ligand structure can dramatically alter the catalyst's activity, stability, and solubility in the paint medium. mdpi.comuu.nlresearchgate.net

The development of new driers has focused on designing manganese complexes with specific organic ligands to enhance performance. The ligand modulates the redox potential of the manganese ion (the ease with which it cycles between Mn(II) and Mn(III)), which is critical for its ability to decompose hydroperoxides and initiate the radical process. uu.nl

Several classes of ligands have been investigated to improve upon simple manganese carboxylates:

Nitrogen-Donor Ligands: The addition of bidentate nitrogen-containing ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) to manganese carboxylate systems has been shown to significantly increase the rate of autoxidation. mdpi.comresearchgate.net These ligands form more active catalytic species in-situ. mdpi.com

Tridentate and Tetradentate Ligands: More complex ligands, such as 1,4,7-triazacyclononane (B1209588) (TACN) derivatives and various tripodal ligands, have been used to create well-defined, robust manganese complexes. mdpi.comuu.nlepo.org These complexes can exhibit very high catalytic activity, sometimes surpassing that of traditional cobalt driers, while also offering improved stability against deactivation. durachem.comuu.nl

β-Diketonates: Ligands like acetylacetonate (acac) have also been studied. Manganese(III) acetylacetonate, for example, is an active catalyst, and its activity can be further boosted by the addition of ligands like bpy. mdpi.comresearchgate.net

The design of these ligands aims to create a coordination environment around the manganese center that optimizes its reactivity for the specific steps of the autoxidation cycle, leading to faster drying times and better final film properties. nih.govnih.gov

Data Tables

Table 1: Effect of Ligand Addition on Catalytic Activity of Manganese Driers in Model Systems

| Catalyst System | Ligand Type | Observation | Reference |

| Mn(II) 2-ethylhexanoate (B8288628) + 2,2'-bipyridine (bpy) | Bidentate Nitrogen Donor | Improved paint drying activity compared to the manganese salt alone. | mdpi.com |

| Mn(II) 2-ethylhexanoate + 1,10-phenanthroline (phen) | Bidentate Nitrogen Donor | Increased activity towards oxidative polymerization of linseed oil. | mdpi.com |

| [Mn(III)(acac)₃] + 2,2'-bipyridine (bpy) | β-Diketonate + N-Donor | Very high autoxidation rate, but also potential for degradation via β-scission. | mdpi.comresearchgate.net |

| Mn(II) salt + 1,4,7-trisubstituted-1,4,7-triazacyclononane | Tridentate Nitrogen Donor | Forms highly active dinuclear manganese complexes for improved drying. | epo.org |

| Mn(II) salt + Schiff-base ligands | N/O Donor | Several combinations show high catalytic activity for the autoxidation of ethyl linoleate (B1235992). | researchgate.net |

Studies on Induction Time and Optimal Oxidation Rate in Coating Curing

This compound serves as a crucial catalyst in the curing of coatings, primarily in oil-based and alkyd paints, where it accelerates the oxidative drying process. chemelynesppecialities.comumicore.com The curing of these coatings is a complex autoxidation process that involves a free-radical chain mechanism, which can be broadly divided into initiation, propagation, and termination steps. universiteitleiden.nl The efficacy of a drier like this compound is evaluated by its influence on the various stages of this process, particularly the induction time and the subsequent rate of oxidation.

The induction period is defined as the initial phase after the application of the coating, during which there is no significant uptake of oxygen. universiteitleiden.nl This period is necessary to overcome the effects of any present inhibitors, such as anti-skinning agents or natural anti-oxidants found in the alkyd resin, before the catalytic drying can commence. universiteitleiden.nl Research comparing different driers has shown that manganese carboxylates can exhibit a longer induction period compared to their cobalt counterparts. researchgate.net For instance, in studies using ethyl linoleate as a model for alkyd resins, manganese 2-ethylhexanoate showed a notable induction time of 100 minutes before the onset of oxidation, a delay not observed with cobalt 2-ethylhexanoate. researchgate.net

However, the induction time of manganese driers can be significantly reduced. The addition of chelating agents, such as 2,2'-bipyridine, to manganese 2-ethylhexanoate has been shown to drastically shorten this delay. universiteitleiden.nlresearchgate.net The addition of just 0.25 equivalents of 2,2'-bipyridine to the manganese catalyst substantially shortens the induction period, enhancing its efficiency as a primary drier. universiteitleiden.nl

Following the induction period, this compound acts as a potent oxidation catalyst, promoting both surface and through-drying of the coating film. umicore.comparth-international.co.in It facilitates the decomposition of hydroperoxides, which are formed during the autoxidation of the unsaturated fatty acid chains in the binder. universiteitleiden.nl This decomposition generates peroxide and alkoxide radicals, which then initiate polymerization through cross-linking reactions, leading to the hardening and drying of the film. universiteitleiden.nl Manganese is considered an "active drier" with both oxidizing and polymerizing properties. parth-international.co.in While cobalt is primarily a surface drier, manganese provides a more balanced drying profile, improving the through-drying of the coating. umicore.comtygychem.com This helps to prevent surface wrinkling, which can occur when the surface dries too rapidly compared to the underlying layer. isatis.netpaintingbestpractices.com

The optimal oxidation rate is crucial for achieving a durable and uniform coating. If the rate is too slow, the coating remains tacky for an extended period. If it's too fast, especially at the surface, it can lead to wrinkling and compromise the integrity of the film. This compound is often used in combination with other driers, such as cobalt (a surface drier) and auxiliary driers like calcium or zirconium, to achieve a well-balanced and optimal drying profile throughout the coating's thickness. paintingbestpractices.compaint.org This combination allows for controlled and uniform curing, resulting in a hard, tough, and durable film. parth-international.co.in

| Property | Manganese Drier (e.g., this compound) | Cobalt Drier (e.g., Cobalt Octanoate) |

|---|---|---|

| Primary Function | Active drier, promotes both surface and through-drying. umicore.comparth-international.co.in | Extremely active surface drier, promotes rapid surface film formation. parth-international.co.inpolyadmix.com |

| Induction Period | Can exhibit a longer induction period compared to cobalt. researchgate.net | Typically has a very short or no induction period. universiteitleiden.nl |

| Drying Characteristics | Provides more uniform, through-drying, which helps to prevent wrinkling. isatis.net | Can cause surface wrinkling if used alone due to rapid surface drying. parth-international.co.inpaintingbestpractices.com |

| Catalytic Activity | Intermediate activity with both oxidizing and polymerizing properties. parth-international.co.in | The most reactive and widely used drier. parth-international.co.inpolyadmix.com |

| Common Use | Used alone in baking finishes or in combination with other driers for air-drying applications. parth-international.co.inisatis.net | Often used in combination with other metals to achieve uniform drying. parth-international.co.in |

Fischer-Tropsch Synthesis Catalysis

Manganese plays a significant promotional role in cobalt-based catalysts used for Fischer-Tropsch (FT) synthesis, a process that converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons. The addition of manganese to cobalt catalysts, often in the form of cobalt-manganese oxides (CoMnOx), has been shown to enhance the selectivity towards the production of more desirable long-chain (C5+) hydrocarbons over methane (B114726). polyadmix.com

Role in Cobalt-Manganese Oxide (CoMnOx) Catalysts for Selective Long-Chain Hydrocarbon Production

The primary function of manganese as a promoter in CoMnOx catalysts is to shift the product selectivity towards longer hydrocarbon chains. polyadmix.com In FT synthesis, cobalt is a highly efficient catalyst, but when used alone, it can produce a significant amount of methane. polyadmix.com The incorporation of manganese into the catalyst structure leads to a notable increase in the formation of C5+ hydrocarbons and a suppression of methane selectivity. researchgate.net

Studies using model CoMnOx nanoparticle catalysts have demonstrated this enhanced selectivity. Under typical FT reaction conditions (220 °C, 1 bar, H₂/CO ratio of 2), CoMnOx nanocatalysts showed a significantly higher selectivity for C5+ hydrocarbons (48%) compared to a standard Co/Al₂O₃ catalyst (25%). researchgate.net Concurrently, methane selectivity was reduced from 38% for the Co/Al₂O₃ catalyst to 20% for the CoMnOx catalyst. researchgate.net This shift is attributed to an enhanced chain growth probability. researchgate.net

The improved performance of CoMnOx catalysts is linked to the substantial enhancement in the formation of CHx species on the catalyst surface when manganese is present. polyadmix.com These CHx species are key intermediates for the growth of hydrocarbon chains. polyadmix.com Ambient pressure X-ray photoelectron spectroscopy (APXPS) has shown that under syngas conditions, the concentration of CHx intermediates increases rapidly on CoMnOx surfaces, an effect not observed on pure metallic cobalt or manganese oxide alone. polyadmix.com This increased availability of CHx monomers for polymerization is a direct contributor to the higher selectivity for long-chain products. polyadmix.com

| Catalyst | Methane (CH₄) Selectivity | C₅+ Hydrocarbon Selectivity | Chain Growth Probability (ɑ) |

|---|---|---|---|

| Co/Al₂O₃ | 38% | 25% | ~0.5 (ASF model prediction) |

| CoMnOx Nanoparticles | 20% | 48% | 0.76 |

Data sourced from Chen et al. researchgate.net

Mechanistic Role of Manganese in Hydrogen Binding and Inhibition of Chain Termination

The mechanistic origin of manganese's promotional effect lies in its ability to control the surface concentration of hydrogen, thereby inhibiting chain termination reactions. polyadmix.com Density Functional Theory (DFT) simulations have revealed that in the CoMnOx catalyst structure, the MnO component acts as a reservoir for hydrogen atoms. polyadmix.com Hydrogen from the syngas dissociates on the metallic cobalt sites, and these hydrogen atoms can then bind to the basic oxygen sites within the MnO. polyadmix.com

This binding of hydrogen to the manganese oxide makes it less accessible to the CHx intermediates that are present on the cobalt sites. polyadmix.com The primary pathway for chain termination, especially to form the shortest hydrocarbon, methane, is the hydrogenation of these CHx species. polyadmix.com By sequestering hydrogen atoms, the MnO effectively hinders this termination step. polyadmix.com

With the rate of chain termination reduced, the concentration of CHx intermediates on the catalyst surface increases. polyadmix.com This higher concentration of the building blocks for hydrocarbon chains favors the competing reaction pathway: C-C coupling and chain propagation. polyadmix.com Consequently, the formation of long-chain hydrocarbons is promoted. polyadmix.com In essence, the manganese oxide component of the catalyst regulates the chemical potential of hydrogen on the surface, creating an optimal environment that favors chain growth over termination, which explains the observed shift in product selectivity. polyadmix.com

Coordination Chemistry and Complex Formation

Synthesis and Structural Elucidation of Manganese Octanoate (B1194180) Complexes

The synthesis of manganese(II) complexes involving octanoate ligands can be achieved through various methods, including precipitation, metathesis reactions in an alcoholic medium, and microwave irradiation. ijpsdronline.comijpsr.comscielo.br A common laboratory-scale synthesis involves the reaction of a manganese salt, such as manganese(II) nitrate (B79036) or manganese chloride, with sodium octanoate. ijpsr.comscielo.br For instance, one method involves dissolving lauric acid (a related carboxylic acid) in methanol (B129727), neutralizing it with sodium hydroxide (B78521) to form sodium laurate, and then adding an aqueous solution of manganese(II) nitrate to precipitate the manganese laurate complex. scielo.br Microwave-assisted synthesis has been noted for providing high yields of Mn(II) complexes with octanoate and a co-ligand in a very short time. ijpsdronline.comijpsr.com

The structural elucidation of these complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles, and the coordination geometry around the manganese center. nih.govmdpi.comscispace.com This technique has revealed that manganese carboxylate complexes can form various structures, from mononuclear species to more complex dinuclear, tetranuclear, or polymeric chains where carboxylate groups act as bridging ligands. mdpi.comcmu.edu

Other important characterization methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination mode of the carboxylate group by analyzing the stretching frequencies of the C=O and C-O bonds. researchgate.netajol.info

Scanning Electron Microscopy (SEM): To study the morphology and surface features of the synthesized materials. ajol.inforesearchgate.net

Elemental Analysis and Metal Estimation: To confirm the empirical formula of the synthesized complex. ijpsdronline.com

For example, in the synthesis of nanoscale manganese-bamboo composites where manganese is a key component, techniques like SEM and FTIR were crucial for characterizing the final material. ajol.inforesearchgate.net Similarly, X-ray analysis of various manganese carboxylate complexes has shown that the manganese ions can adopt distorted octahedral or square-pyramidal geometries depending on the ligands involved. nih.govmdpi.com

Table 1: Synthesis Methods for Manganese Carboxylate Complexes

| Synthesis Method | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Precipitation/Metathesis | Manganese(II) nitrate, Sodium octanoate/laurate | Performed in aqueous/alcoholic medium. | scielo.br |

| Microwave Irradiation | Manganese nitrate, 2-aminobenzonitrile (B23959), Sodium octanoate | Rapid, high-yield synthesis. | ijpsdronline.comijpsr.com |

| Reaction with Ligand Salts | Potassium salt of a ligand, MnX₂ (X=Cl, Br) | Yields dimeric complexes like [LMn(μ-X)]₂. | scispace.com |

Coordination with Branched Carboxylates and Octanoate Ligands

The coordination of manganese with carboxylate ligands, including the straight-chain octanoate and its branched isomers like isooctanoate, is fundamental to the structure of the resulting complexes. ontosight.ai Carboxylate ligands are versatile, capable of binding to metal ions in several modes: monodentate (binding through one oxygen atom), bidentate chelating (binding to the same metal center through both oxygen atoms), and bridging (linking two or more metal centers). mdpi.com

The presence of branched chains in the carboxylate ligand, such as in isooctanoate, can introduce significant steric hindrance around the manganese center. ontosight.ai This steric bulk can affect the coordination number of the manganese ion, the stability of the complex, and its solubility in various solvents. The combination of octanoate or its branched isomers with other ligands in the coordination sphere allows for fine-tuning of the metal center's environment. ontosight.ai

Influence of Ligand Design on Complex Properties and Reactivity

The design of the ligands coordinated to a manganese center is a critical strategy for controlling the resulting complex's physical and chemical properties. wiley.com By modifying the electronic and steric characteristics of the ligands, researchers can tune the complex for specific applications, such as catalysis. ontosight.aimdpi.com

Key influences of ligand design include:

Electronic Effects: The electron-donating or -withdrawing nature of the ligand affects the electron density at the manganese center. This can alter its redox potential, which is crucial for catalytic reactions where the manganese ion cycles between different oxidation states (e.g., Mn(II), Mn(III), Mn(IV)). ontosight.airsc.org

Steric Effects: Bulky ligands can create a specific pocket around the metal center, influencing substrate selectivity in catalysis. They can also protect the manganese ion from unwanted side reactions or prevent the formation of inactive oligomers. ontosight.ainih.gov

The development of siccatives for alkyd coatings provides a practical example. While simple manganese soaps (like manganese octanoate) can act as catalysts, their activity is significantly enhanced by the addition of polydentate nitrogen donor ligands, allowing for lower concentrations to be used. mdpi.com

Table 2: Effect of Ligand Modification on Manganese Complex Properties

| Ligand System | Observed Effect | Property Influenced | Reference(s) |

|---|---|---|---|

| Mn(II) with octanoate and 2-aminobenzonitrile | Enhanced antimicrobial activity compared to free ligand. | Biological Activity | researchgate.net |

| Mn(II) soap with 2,2'-bipyridine (B1663995) (bpy) | Significant increase in catalytic activity for alkyd curing. | Catalytic Reactivity | mdpi.com |

| Mn(III) with chiral HphoxCOOR ligands | Chirality of ligand influences imidazole (B134444) binding and complex structure. | Structural Geometry & Reactivity | nih.gov |

| Mn(I) with amidine-anchored protic amines | Strong electron-donating ability influences C-O bond lengths of co-ligands. | Electronic Properties | rsc.org |

Spectroscopic and Computational Investigations of the Coordination Environment

A combination of spectroscopic techniques and computational modeling is essential for a deep understanding of the coordination environment in manganese complexes. core.ac.uk These methods provide insights into both the geometric and electronic structure.

Spectroscopic Methods:

Electronic Absorption (UV-Vis) Spectroscopy: Used to probe the d-d electronic transitions of the manganese ion, which are sensitive to the coordination geometry and ligand field strength. researchgate.net The spectra can help confirm the oxidation state and geometry (e.g., octahedral vs. tetrahedral) of the manganese center.

Infrared (IR) and Raman Spectroscopy: These vibrational techniques are used to identify the functional groups of the ligands and how their vibrational frequencies change upon coordination to the metal. researchgate.netkoreascience.kr

Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful tool for studying paramagnetic manganese species (like Mn(II), a high-spin d⁵ ion), providing information about the electronic ground state and the symmetry of the metal site. core.ac.uk

X-ray Absorption Spectroscopy (XAS), including EXAFS and XANES: This technique provides precise information on the local structure around the manganese atom in non-crystalline samples. It can determine average bond distances, coordination numbers, and the identity of neighboring atoms. ritsumei.ac.jpslu.se EXAFS studies have shown that the Mn-O bond distance in solvated Mn(II) ions is typically around 2.16 Å in an octahedral environment. slu.se

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to complement experimental data. They can predict molecular geometries, vibrational frequencies, and electronic properties of manganese complexes, aiding in the interpretation of spectroscopic results. core.ac.uk For example, DFT can be used to model the structure of a proposed catalytic intermediate or to understand the electronic factors that stabilize a particular coordination environment.

These combined approaches have been used to systematically investigate the geometric and electronic structures of various manganese intermediates, revealing, for instance, that certain peroxomanganese(III) complexes are stabilized in a six-coordinate environment. core.ac.uk

Table 3: Spectroscopic Data for Characterizing Mn(II) Coordination Environments

| Technique | Parameter Measured | Typical Value/Information Obtained for Mn(II) | Reference(s) |

|---|---|---|---|

| EXAFS | Mn-O bond distance | ~2.16 Å (octahedral) | slu.se |

| EXAFS | Mn-N bond distance | ~2.19 Å (octahedral) | slu.se |

| X-ray Diffraction | Mn-O bond lengths | 2.095 - 2.137 Å (distorted octahedral) | mdpi.com |

| X-ray Diffraction | Mn-N bond lengths | 2.253 - 2.411 Å (distorted octahedral) | mdpi.com |

Reactivity of Manganese(II) Nitrate as a Precursor in Catalyst Systems

Manganese(II) nitrate is a frequently used and highly reactive precursor for the synthesis of manganese-based catalysts and complexes, including those containing octanoate. scielo.brritsumei.ac.jpwikipedia.org The choice of precursor salt is a critical factor that can significantly influence the chemical state and properties of the final catalytic material. koreascience.krritsumei.ac.jp

Manganese(II) nitrate is an inorganic compound with the formula Mn(NO₃)₂. wikipedia.org It is typically used as a hydrate, such as Mn(NO₃)₂·4H₂O. wikipedia.org Its utility as a precursor stems from its high solubility in water and other polar solvents, which facilitates its use in solution-based synthesis methods. ijpsr.com

Studies comparing different manganese precursors (e.g., nitrate vs. acetate) for the preparation of supported MnOx catalysts have shown that the precursor type affects the resulting manganese oxide species. For example, using Mn(II) nitrate can lead to the formation of MnO₂ upon calcination, whereas Mn(II) acetate (B1210297) tends to form Mn₂O₃ or Mn₃O₄ under similar conditions. ritsumei.ac.jp The nitrate ion itself can act as an oxidizing agent during the thermal decomposition process, driving the oxidation of Mn(II) to higher valence states at lower temperatures than would occur with atmospheric oxygen alone. ritsumei.ac.jp This reactivity is crucial as the catalytic capacity of manganese oxides often follows the order MnO₂ > Mn₂O₃ > Mn₃O₄. scirp.org

In the context of forming this compound or related carboxylate catalysts, manganese(II) nitrate serves as a readily available source of Mn(II) ions that can be reacted with the sodium salt of the carboxylic acid. ijpsr.comscielo.br The nitrate anions are then typically washed away as a soluble byproduct, such as sodium nitrate.

Materials Science Applications

Development of Novel Materials with Specific Optical or Magnetic Properties

Manganese octanoate (B1194180) is instrumental in the development of novel materials exhibiting tailored optical and magnetic properties. ontosight.ai As a manganese carboxylate, it is employed in the synthesis of manganese-based materials where specific magnetic or electrical characteristics are desired. ontosight.ai The organic ligands, in this case, octanoate, facilitate the formation of uniform, nanostructured materials which can then be processed to achieve unique functionalities.

Research has demonstrated the use of octanoate precursors in synthesizing magnetic nanoparticles. For instance, nanoparticles of cobalt ferrite (B1171679) (CoFe₂O₄), a significant magnetic material, have been successfully synthesized by the pyrolysis of hetero-metal octanoate precursors. researchgate.net This method, which uses the octanoate ligand as a precipitating agent, allows for the creation of nanoparticles with a desired mixed spinel structure, which are ferromagnetic and suitable for applications in microwave devices and biomedicine. researchgate.net The thermal decomposition of manganese-containing organometallic precursors, including manganese octanoate, is a common route to produce various phases of manganese oxide nanoparticles (e.g., MnO, Mn₃O₄). jove.comicm.edu.pl The magnetic properties of the final material are highly dependent on the resulting oxide phase; for example, MnO is antiferromagnetic, while Mn₃O₄ is ferrimagnetic. icm.edu.pl The use of this compound allows for kinetic control during thermal decomposition, which can produce unique nanostructures with enhanced surface-dependent magnetism.

In the realm of optical materials, manganese carboxylate complexes are explored for creating new materials with specific optical properties. ontosight.ai Manganese oxide (MnO) nanoparticles, which can be synthesized from precursors like this compound, are noted for their interesting physical, chemical, and optoelectronic properties. mdpi.com While detailed studies focusing solely on the optical properties derived from this compound are specific to the final material produced, its role as a precursor is a key enabling step in the synthesis of these optically active nanomaterials.

Thin Film Deposition Technologies Utilizing this compound Precursors

This compound is recognized as an organometallic compound valuable for applications requiring non-aqueous solubility, making it a candidate for thin film deposition and nanoparticle creation. americanelements.com While it is a key ingredient in synthesis methods like hydrothermal and thermal decomposition for producing manganese oxide powders jove.comacs.org, its direct use as a primary precursor in certain mainstream deposition techniques like Pulsed Laser Deposition (PLD) and electrochemical deposition is not widely documented in the literature. These techniques often rely on different types of starting materials—solid oxide targets for PLD and aqueous salt solutions for electrochemical methods. However, the materials synthesized from this compound can be processed into targets for subsequent use in PLD.

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to grow high-quality thin films of various materials, including a range of manganese oxides. core.ac.uk The process typically involves ablating a solid target (e.g., a pressed pellet of MnO, Mn₂O₃, or MnO₂) with a high-energy pulsed laser in a vacuum chamber. nrel.govrsc.org The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film. Although the targets are often simple oxides, the ability to synthesize specific manganese oxide nanopowders from precursors like this compound provides a route to create custom targets for the PLD process.

A key advantage of PLD is the ability to control the stoichiometry and structure of the deposited film by carefully tuning the deposition parameters. core.ac.uk Even when starting with a single-phase target, such as MnO, it is possible to grow films with different oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) and structures (e.g., MnO, Mn₂O₃, Mn₃O₄). core.ac.uk The morphology of the film, from dense and smooth to porous and nanostructured, can also be manipulated by adjusting the background gas pressure and substrate temperature. This control is crucial as the material's properties are intrinsically linked to its phase and structure.

PLD allows for precise phase engineering of manganese oxide thin films. By modulating process parameters, researchers can selectively grow pure crystalline phases of Mn₂O₃ or Mn₃O₄, as well as amorphous manganese oxide (a-MnOₓ). core.ac.uk For example, starting with an MnO target, five different phases (MnO, Mn₃O₄, Mn₂O₃, amorphous MnO₂, and α-MnO₂) have been successfully synthesized by adjusting the deposition pressure and post-deposition annealing conditions. core.ac.uk This capability to decouple the final phase from the initial target material makes PLD a powerful tool for creating thin films with specific crystalline structures and properties for targeted applications.

The final phase of the manganese oxide film grown by PLD is critically dependent on the oxygen partial pressure and the substrate temperature during deposition. nrel.govrsc.org The oxygen partial pressure is often the most critical factor in determining the oxidation state of the manganese in the film. rsc.org Substrate temperature also plays a significant role, influencing the crystallinity and phase stability of the deposited material. nrel.gov The interplay between these parameters allows for the creation of a phase diagram for PLD-grown manganese oxides, which can differ significantly from the bulk material's equilibrium phase diagram. nrel.govrsc.org

Below is a table summarizing research findings on the impact of these parameters on the resulting manganese oxide phase.

| Substrate Temperature (°C) | Oxygen Partial Pressure (Pa) | Target Material | Resulting Film Phase(s) |

| 250 - 550 | 1.3 | MnO, Mn₂O₃, or MnO₂ | Mn₃O₄ |

| 250 - 550 | 13.3 | MnO, Mn₂O₃, or MnO₂ | Mn₂O₃ |

| < 300 | Varied | MnO | Amorphous MnO₂ |

| 500 | 33.3 - 66.6 | MnO | Crystalline MnO₂ |

| 300 - 600 (Post-anneal in air) | 1.3 | MnO | Mn₂O₃ |

| 700 - 900 (Post-anneal in air) | 1.3 | MnO | Mn₃O₄ |

This table is a compilation of findings from multiple sources. core.ac.uknrel.gov

Electrochemical deposition is a solution-based technique for synthesizing thin films directly onto a conductive substrate. The process involves the electrochemical oxidation or reduction of a precursor species in an electrolyte solution. For manganese oxide films, this method typically involves the anodic or cathodic deposition from an aqueous solution containing manganese salts, such as manganese acetate (B1210297) or manganese sulfate. The oxidation state and morphology of the deposited manganese oxide are controlled by parameters like the applied potential or current, pH of the solution, and the concentration of the manganese precursor.

While this method is effective for producing manganese oxide films, it relies on water-soluble precursors. This compound is characterized by its solubility in non-aqueous, organic solvents and is generally insoluble in water. Consequently, it is not a suitable or commonly used precursor for the aqueous electrochemical deposition of manganese oxide thin films. The literature on this technique predominantly cites the use of inorganic manganese salts dissolved in aqueous electrolytes.

Electrochemical Deposition of Manganese Oxide Thin Films

Effects of Potential Sweep Rate on Microstructure and Chemical States

In the potentiodynamic electrodeposition of manganese oxide films from a manganese acetate solution, a process for which this compound could serve as a similar carboxylate precursor, the potential sweep rate has been identified as a critical parameter influencing the material's properties. Research indicates that varying the sweep rate directly impacts the microstructure, crystallinity, and chemical states of the deposited manganese oxide films. researchgate.net

A study on manganese oxide films prepared by potentiodynamic electrodeposition from a manganese acetate plating solution revealed a significant correlation between the sweep rate and the specific capacitance of the resulting oxide. The specific capacitance was observed to increase from 262 to 337 F/g as the sweep rate was raised from 100 to 400 mV/s. researchgate.net This enhancement is attributed to changes in the film's microstructure and the relative abundance of different manganese oxidation states.

At lower sweep rates, the films tend to have a more crystalline structure, which may not be optimal for electrochemical capacitor applications where amorphous or nanostructured morphologies with high surface area are often preferred. As the sweep rate increases, the deposition process is altered, leading to changes in the nucleation and growth of the oxide layer. This can result in a more porous and less compact microstructure, which facilitates better electrolyte ion access and, consequently, higher specific capacitance. researchgate.net

The chemical state of manganese within the deposited film is also affected by the sweep rate. X-ray photoelectron spectroscopy (XPS) analyses have shown that different sweep rates can alter the ratio of Mn(III) to Mn(IV) species in the oxide film. For instance, in manganese oxide films deposited from a manganese acetate solution, the applied potential, which is varied during a potential sweep, is a key parameter affecting the valence state of the initial amorphous manganese. lbl.gov The relative proportions of these oxidation states are crucial as the pseudocapacitive charge storage mechanism in manganese oxide relies on the facile redox transition between Mn(III) and Mn(IV). mdpi.commdpi.com

| Potential Sweep Rate (mV/s) | Resulting Mn-Oxide Specific Capacitance (F/g) | Observed Microstructural/Chemical State Effects |

| 100 | 262 | Formation of a more crystalline oxide structure. researchgate.net |

| 400 | 337 | Leads to a potentially more amorphous and porous microstructure, enhancing ion accessibility. researchgate.net |

| 2, 5, 10, 20, 50, 100 | 164, 136, 110, 77, 47, 30 | A general trend observed in another study where capacitance decreases with increasing scan rate during measurement (not deposition), indicating diffusion limitations at higher rates. mdpi.com |

This table presents data on manganese oxides derived from manganese carboxylate precursors.

Electrochromic Behavior Studies

Manganese oxide is a well-known electrochromic material, capable of changing its optical properties in response to an applied electrical potential. mdpi.compsu.edu This behavior is attributed to the reversible change in the oxidation state of manganese ions (typically between Mn³⁺ and Mn⁴⁺), which is accompanied by the insertion or extraction of ions from an electrolyte. mdpi.comugd.edu.mk The color of the film typically changes between a brownish, colored state (Mn⁴⁺) and a pale yellow, bleached state (Mn³⁺). psu.educdmf.org.br this compound can be used as a precursor to deposit these electrochromic manganese oxide thin films.

The electrochromic performance of manganese oxide films is characterized by their optical modulation (the difference in transmittance between the colored and bleached states) and coloration efficiency (the change in optical density per unit of charge inserted/extracted). Studies on manganese oxide-based nanocomposites have shown that the material can exhibit multiple colors at different potentials. researchgate.net

Research on manganese oxide nanosheet electrodes demonstrated that the absorbance change is linearly enhanced as the number of deposited layers increases, allowing for fine control over the optical density. psu.edu In one study, the coloration efficiency was calculated to be 36.7 cm²/C at a wavelength of 385 nm. psu.edu Another study on manganese-doped cobalt oxide films reported a maximum optical modulation of 35% and a coloration efficiency of 29 cm²/C. colab.ws

The electrochromic behavior is typically studied using cyclic voltammetry (CV) coupled with in-situ UV-visible spectrometry. The CV curve for a manganese oxide film in a KNO₃ electrolyte, for example, shows redox peaks corresponding to the Mn³⁺/Mn⁴⁺ transition, which drives the color change. mdpi.com

| Property | Value | Conditions/Remarks |

| Color Change | Brown (colored) to Pale Yellow (bleached) | Associated with the Mn⁴⁺ to Mn³⁺ reduction. psu.educdmf.org.br |

| Optical Modulation | 35% | For a 6 at.% Mn-doped Co₃O₄ film. colab.ws |

| Coloration Efficiency | 36.7 cm²/C | At 385 nm for a MnO₂ nanosheet electrode. psu.edu |

| Coloration Efficiency | 29 cm²/C | For a 6 at.% Mn-doped Co₃O₄ film. colab.ws |

This table presents data on the electrochromic properties of manganese oxides, for which this compound can serve as a precursor.

Application in Energy Storage Systems (e.g., Microbatteries, Supercapacitors)

Manganese oxides derived from precursors like this compound are highly promising electrode materials for energy storage devices such as supercapacitors and lithium-ion batteries due to their high theoretical specific capacitance, low cost, and environmental friendliness. researchgate.netrsc.org The charge storage mechanism in manganese oxide supercapacitors is primarily pseudocapacitive, arising from fast and reversible faradaic reactions at the electrode surface involving changes in the manganese oxidation state. mdpi.com